Praseodymium acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6192-12-7 |

|---|---|

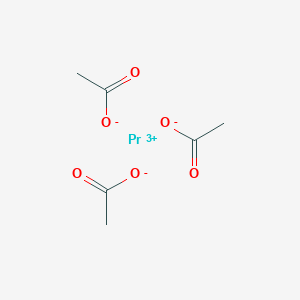

Molecular Formula |

C2H4O2Pr |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

acetic acid;praseodymium |

InChI |

InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

LBFPNEPAKHGVSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] |

Canonical SMILES |

CC(=O)O.[Pr] |

Other CAS No. |

6192-12-7 |

physical_description |

Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Praseodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of praseodymium acetate (B1210297), a compound of interest in various chemical and materials science applications. This document details the synthetic protocols, analytical characterization methodologies, and key data presented in a clear and accessible format for researchers and professionals in the field.

Synthesis of Praseodymium Acetate

The most common method for synthesizing praseodymium(III) acetate is through the reaction of praseodymium(III) oxide with acetic acid.[1] The hydrated form, typically praseodymium(III) acetate dihydrate (Pr(CH₃COO)₃·2H₂O) or monohydrate (Pr(CH₃COO)₃·H₂O), is often the initial product.[1][2]

1.1. Experimental Protocol: Synthesis from Praseodymium Oxide

This protocol outlines the synthesis of praseodymium(III) acetate from praseodymium(III) oxide and acetic acid.

Materials:

-

Praseodymium(III) oxide (Pr₂O₃) or Praseodymium(III,IV) oxide (Pr₆O₁₁)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

A stoichiometric amount of praseodymium oxide is suspended in a minimal amount of deionized water.

-

An excess of glacial acetic acid is slowly added to the suspension.

-

The mixture is heated, often at elevated temperatures, to facilitate the reaction.[1] The reaction is as follows: Pr₂O₃ + 6CH₃COOH → 2Pr(CH₃COO)₃ + 3H₂O.[1]

-

The solution is heated and stirred until the praseodymium oxide has completely dissolved, resulting in a green solution.

-

The resulting solution is then filtered to remove any unreacted starting material.

-

The filtrate is carefully evaporated, often at room temperature over a desiccant like KOH, to crystallize the this compound hydrate (B1144303).[3]

-

The resulting green crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried.[4]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic acid is corrosive; handle with care.

Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of synthesized this compound. This typically involves thermal analysis, X-ray diffraction, Fourier-transform infrared spectroscopy, and scanning electron microscopy.

2.1. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathway of this compound hydrate.

2.1.1. Experimental Protocol: TGA/DSC

-

Instrument: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: A small, accurately weighed amount of the this compound hydrate sample is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) or in air to study the effect of the atmosphere on decomposition.[5]

-

Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[6][7]

-

Temperature Range: The sample is heated from room temperature to a temperature sufficient for complete decomposition, typically around 800-1000 °C.[6][7]

2.1.2. Interpretation of Results

The thermal decomposition of this compound hydrate generally proceeds in several steps:

-

Dehydration: Loss of water molecules to form the anhydrous acetate.[8]

-

Decomposition to Oxyacetate: The anhydrous acetate decomposes to form an intermediate praseodymium oxyacetate (PrO(CH₃COO)).[2]

-

Formation of Oxycarbonate: Further decomposition leads to the formation of praseodymium oxycarbonate (Pr₂O₂CO₃).[2][5]

-

Final Oxide Formation: The final decomposition product is typically praseodymium(III,IV) oxide (Pr₆O₁₁) when heated in air or nitrogen.[2][9]

Table 1: Thermal Decomposition Stages of this compound Hydrate

| Decomposition Stage | Intermediate/Final Product | Typical Temperature Range (°C) |

| Dehydration | Pr(CH₃COO)₃ | 100 - 220[8][9] |

| Anhydrous Acetate Decomposition | PrO(CH₃COO) | ~350 - 400[5] |

| Oxyacetate Decomposition | Pr₂O₂CO₃ | ~400 - 500[5] |

| Oxycarbonate Decomposition | Pr₆O₁₁ | > 500[5][9] |

2.2. X-ray Diffraction (XRD)

X-ray diffraction is used to identify the crystalline phases of the synthesized this compound and the resulting oxide after thermal decomposition.

2.2.1. Experimental Protocol: XRD

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54178 Å).[6]

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

-

Scan Range: A common 2θ range is from 10° to 80°.

-

Scan Speed: A continuous scan with a set step size and time per step.

2.2.2. Interpretation of Results

The XRD pattern of the final decomposition product, praseodymium oxide, can be compared with standard diffraction patterns (e.g., from the JCPDS database) to confirm the formation of Pr₆O₁₁.[10] The Scherrer equation can be used to estimate the average crystallite size of the resulting oxide nanoparticles from the broadening of the diffraction peaks.[5]

2.3. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is employed to identify the functional groups present in this compound and to monitor the changes during its thermal decomposition.

2.3.1. Experimental Protocol: FT-IR

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet, or analyzed as a mull.[8]

-

Spectral Range: The spectrum is usually recorded in the range of 4000–400 cm⁻¹.[5]

2.3.2. Interpretation of Results

The FT-IR spectrum of this compound shows characteristic absorption bands for the acetate group. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group can provide information about the coordination mode of the acetate ligand to the praseodymium ion.

Table 2: Key FT-IR Absorption Bands for this compound and its Decomposition Products

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of water | [11] |

| ~1540 | Asymmetric COO⁻ stretching | [12] |

| ~1420 | Symmetric COO⁻ stretching | [12] |

| ~600 | Pr-O stretching | [11] |

During thermal decomposition, the disappearance of the acetate bands and the appearance of bands characteristic of carbonate and finally the Pr-O bond in the oxide can be observed.

2.4. Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology, particle size, and microstructure of the this compound crystals and the praseodymium oxide obtained after calcination.

2.4.1. Experimental Protocol: SEM

-

Instrument: A scanning electron microscope.

-

Sample Preparation: The powder sample is mounted on an SEM stub using conductive adhesive tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Imaging: The sample is scanned with a focused beam of electrons, and secondary electrons are detected to form an image of the surface topography.

2.4.2. Interpretation of Results

SEM images can reveal the crystal habit of this compound and the particle size and degree of agglomeration of the praseodymium oxide product. For instance, the oxide formed at higher temperatures may show larger particle sizes due to sintering.[9]

Visualized Workflows and Relationships

To better illustrate the experimental process and the interplay of characterization techniques, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between characterization techniques and material properties.

References

- 1. Praseodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. elibrary.ru [elibrary.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aemree.com [aemree.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Unveiling the Intricacies of Anhydrous Praseodymium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous praseodymium acetate (B1210297), Pr(CH₃COO)₃. The information presented herein is curated for professionals in research and development, offering detailed structural data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow. Anhydrous praseodymium acetate, a member of the lanthanide carboxylate family, is a coordination polymer with a complex network structure, the understanding of which is crucial for its application in materials science and catalysis.

Crystal Structure and Coordination Environment

Anhydrous this compound crystallizes in a polymeric network. According to X-ray crystallographic studies, each praseodymium(III) ion is nine-coordinate.[1] This coordination sphere is comprised of oxygen atoms from the acetate ligands. The acetate groups exhibit varied coordination modes, with two acting as bidentate ligands and others forming bridges between adjacent Pr(III) centers, thus extending the structure into a robust three-dimensional network.[1]

Crystallographic Data

The following table summarizes the crystallographic data for anhydrous lanthanide acetates, which serve as a model for anhydrous this compound.

| Parameter | Anhydrous Neodymium(III) Acetate | Anhydrous Europium(III) Acetate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a (No. 14) | C2/c (No. 15) |

| a (pm) | 2201.7(2) | 1126.0(3) |

| b (pm) | 1850.0(1) | 2900.5(6) |

| c (pm) | 2419.0(3) | 799.1(2) |

| β (°) | 96.127(8) | 132.03(2) |

| Volume (10⁶ pm³) | 9796.8(1) | 1938.6(8) |

| Z | 40 | 4 |

| Coordination No. | 8 or 9 | - |

Data for Nd(OAc)₃ and Eu(OAc)₃ are presented as representative examples of anhydrous lanthanide acetate structures.[2] It is anticipated that Pr(OAc)₃ will exhibit similar crystallographic parameters.

Experimental Protocols

The synthesis and structural determination of anhydrous this compound require meticulous experimental procedures to avoid the formation of hydrated species.

Synthesis of Anhydrous this compound

A common method for the preparation of anhydrous this compound involves the dehydration of its hydrated precursor.

1. Dehydration of Praseodymium(III) Acetate Sesquihydrate:

-

Praseodymium(III) acetate sesquihydrate (Pr(CH₃COO)₃ · 1.5H₂O) is heated to 180°C in a controlled environment. This process yields an amorphous powder of anhydrous Pr(CH₃COO)₃.[2]

2. Single Crystal Growth:

-

To obtain single crystals suitable for X-ray diffraction, the amorphous anhydrous this compound is heated at 180°C in a sealed glass ampoule.

-

Ammonium acetate (NH₄CH₃COO) is added as a mineralizer to facilitate the crystallization process.[2]

An alternative synthetic route involves the direct reaction of praseodymium(III) oxide with acetic acid at elevated temperatures.[1]

Reaction of Praseodymium(III) Oxide with Acetic Acid:

-

Praseodymium(III) oxide (Pr₂O₃) is reacted with an excess of glacial acetic acid.

-

The reaction mixture is heated to ensure the complete conversion to this compound. The subsequent removal of water and excess acetic acid under vacuum yields the anhydrous product.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

1. Crystal Mounting:

-

A suitable single crystal of anhydrous this compound is selected and mounted on a goniometer head.

2. Data Collection:

-

The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

-

Diffraction data are collected at a controlled temperature as a series of frames at different crystal orientations.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis and refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Experimental Workflow

The logical flow from synthesis to structural elucidation is paramount for obtaining reliable data.

References

Spectroscopic Analysis of Praseodymium (III) Acetate: A Technical Guide

An in-depth technical guide on the spectroscopic analysis of Praseodymium (III) acetate (B1210297), tailored for researchers, scientists, and drug development professionals.

Introduction

Praseodymium (III) acetate, with the chemical formula Pr(CH₃COO)₃, is an inorganic salt that serves as a valuable precursor and model compound in the study of lanthanide spectroscopy. Like other lanthanide ions, the Pr³⁺ ion exhibits unique optical properties stemming from its partially filled 4f electron shell. The f-f electronic transitions, although Laporte-forbidden, give rise to sharp and well-defined absorption and emission lines in the UV, visible, and near-infrared regions.[1] These transitions are shielded by the outer 5s and 5p electrons, making them relatively insensitive to the ligand environment, yet subtle changes in the spectra can provide significant insights into the local coordination, symmetry, and bonding of the ion.[1][2]

This technical guide provides a comprehensive overview of the spectroscopic analysis of Praseodymium (III) acetate, focusing on its synthesis, experimental protocols for spectroscopic measurements, and the theoretical framework used for data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline the key experimental procedures for the synthesis and characterization of Praseodymium (III) acetate.

Synthesis of Praseodymium (III) Acetate Hydrate (B1144303)

A common method for preparing Praseodymium (III) acetate hydrate (Pr(CH₃COO)₃·H₂O) involves the reaction of Praseodymium (III) oxide with acetic acid.[3]

Protocol:

-

Reactant Preparation: Suspend Praseodymium (III) oxide (Pr₂O₃) in a solution of 50% acetic acid.

-

Reaction: Heat the mixture to facilitate the reaction, which proceeds as follows: Pr₂O₃ + 6 CH₃COOH → 2 Pr(CH₃COO)₃ + 3 H₂O[3]

-

Crystallization: Slowly evaporate the resulting solution to induce crystallization of the Praseodymium (III) acetate hydrate salt.

-

Isolation: Isolate the green crystalline solid by filtration.

-

Deuterated Analogue (Optional): For studies involving vibrational quenching, a deuterated analogue can be prepared by using deuterated acetic acid (CD₃COOD) and D₂O.[2]

UV-Visible Absorption Spectroscopy

Absorption spectroscopy is used to probe the electronic transitions from the ground state to various excited states of the Pr³⁺ ion.

Protocol:

-

Sample Preparation:

-

Solution: Prepare solutions of Pr(III) acetate in a suitable solvent (e.g., deionized water, 2M NaCl) across a range of concentrations (e.g., 0.0001 M to 0.65 M).[4]

-

Single Crystal: For high-resolution studies, mount a single crystal of Pr(CH₃COO)₃·H₂O in a cryostat for low-temperature measurements.[2]

-

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer with a high-resolution monochromator.[5]

-

Data Acquisition:

-

Record the absorption spectrum over a range of 350 nm to 1000 nm to cover the key f-f transitions.[5]

-

Acquire a baseline spectrum of the solvent or reference material.

-

Measure the absorbance of the sample. The instrument will internally calculate the absorbance (A) as A = -log(T), where T is the transmittance.

-

-

Data Analysis: Identify the absorption bands corresponding to specific electronic transitions. The band at approximately 446 nm is particularly suitable for the determination of praseodymium.[5]

Luminescence Spectroscopy

Luminescence spectroscopy measures the emission of light from the excited states of the Pr³⁺ ion, providing information about its radiative and non-radiative decay pathways. Pr³⁺ is notable for potentially emitting from two different excited states, ³P₀ and ¹D₂.[6][7]

Protocol:

-

Sample Preparation: Prepare solutions or use solid single crystals as described for absorption spectroscopy. Common solvents include DMSO.[6]

-

Instrumentation: Utilize a fluorescence spectrophotometer equipped with a high-intensity excitation source (e.g., 450 W Xenon CW lamp) and a sensitive detector.[8]

-

Data Acquisition:

-

Excitation: Excite the sample at a wavelength corresponding to a strong absorption band of the Pr³⁺ ion or the ligand (in the case of antenna effects).

-

Emission Scan: Record the emission spectrum across the visible and near-infrared regions (e.g., 450 nm to 1100 nm). Key emission bands are expected around 490 nm, 605-610 nm, 645 nm, 890 nm, and 1060 nm.[6][7]

-

Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.[6]

-

-

Data Analysis: Assign the observed emission peaks to specific electronic transitions (e.g., ³P₀ → ³H₄, ¹D₂ → ³H₄). Analyze the relative intensities and decay lifetimes to understand the energy transfer and quenching mechanisms.

Quantitative Spectroscopic Data

The spectroscopic properties of the Pr³⁺ ion in an acetate matrix are characterized by specific absorption and emission bands. The data below is compiled from studies on Pr(III) acetate and related Pr(III) complexes.

Table 1: Key Absorption Bands for Praseodymium (III)

| Wavelength (nm) | Wavenumber (cm⁻¹) | Transition (from ³H₄ ground state) | Reference |

| ~446 | ~22,421 | ³P₂ | [5] |

| ~470 | ~21,276 | ³P₁, ¹I₆ | [2] |

| ~483 | ~20,703 | ³P₀ | [2] |

| ~590 | ~16,949 | ¹D₂ | [2] |

Table 2: Prominent Luminescence Emission Bands for Praseodymium (III)

| Wavelength (nm) | Emitting State | Transition | Reference |

| ~490 | ³P₀ | ³H₄ | [7] |

| ~605 | ¹D₂ | ³H₄ | [6] |

| ~610 | ³P₀ | ³H₆ | [7] |

| ~645 | ³P₀ | ³F₂ | [7] |

| ~890 | ¹D₂ | ³F₃, ³F₄ | [6] |

| ~1060 | ¹D₂ | ¹G₄ | [6] |

Theoretical Framework and Data Interpretation

The analysis of lanthanide spectra, particularly the intensities of f-f transitions, is predominantly performed using the Judd-Ofelt theory .[9][10]

Judd-Ofelt Theory

The Judd-Ofelt theory provides a quantitative framework for analyzing the intensities of induced electric dipole f-f transitions.[9][11] Since these transitions are Laporte-forbidden, their intensities are weak and highly dependent on the local, non-centrosymmetric environment of the Pr³⁺ ion.[11] The theory allows for the calculation of oscillator strengths and other radiative properties based on a set of three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆.[9][10] These parameters are derived from the experimental absorption spectrum and encapsulate the influence of the ligand field on the transition probabilities.

The workflow for a Judd-Ofelt analysis involves measuring the integrated absorption cross-sections of several absorption bands, using these to solve a set of equations to find the best-fit Ωₜ parameters, and then using these parameters to calculate theoretical oscillator strengths, radiative transition probabilities (A), branching ratios (β), and radiative lifetimes (τ).[9]

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of processes in the spectroscopic analysis of Praseodymium (III) acetate.

Caption: Experimental workflow from synthesis to data analysis.

Caption: Simplified energy level diagram for Pr³⁺ ion transitions.

Caption: Logical workflow for Judd-Ofelt analysis of Pr³⁺ spectra.

References

- 1. rroij.com [rroij.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Praseodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. lanthanides.tripod.com [lanthanides.tripod.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Judd–Ofelt Analysis and Emission Properties of Dy3+ Ions in Borogermanate Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Unraveling the Thermal Degradation of Praseodymium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition mechanism of praseodymium acetate (B1210297) hydrate (B1144303), a process of significant interest in the synthesis of praseodymium-based materials for applications in catalysis, ceramics, and electronics. Understanding the precise pathway of this decomposition is crucial for controlling the properties of the final oxide product. This document provides a comprehensive overview of the decomposition steps, intermediate products, and the experimental methodologies used to elucidate this complex process.

The Thermal Decomposition Pathway

The thermal decomposition of praseodymium acetate hydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous acetate into various intermediate species, and culminates in the formation of praseodymium oxide. The exact nature of the intermediates and the final oxide can be influenced by the experimental conditions, particularly the composition of the atmosphere.[1]

The generally accepted decomposition pathway proceeds as follows:

-

Dehydration: The initial stage involves the loss of water molecules to form the anhydrous this compound. The number of water molecules can vary, with both dihydrate and monohydrate forms being reported.[2]

-

Formation of Oxyacetate: The anhydrous acetate then decomposes to form praseodymium(III) oxyacetate.[2]

-

Formation of Oxycarbonate: Further heating leads to the formation of praseodymium(III) oxycarbonate.[2]

-

Formation of Praseodymium Oxide: The final step is the decomposition of the oxycarbonate to yield praseodymium oxide.[2] In oxygen-containing atmospheres like air and in inert atmospheres like nitrogen, the final product is typically praseodymium(VI) oxide (Pr₆O₁₁).[1] In a reducing atmosphere such as hydrogen, the final product can be a mixture containing praseodymium(III) oxide (Pr₂O₃).

The following diagram illustrates the logical relationship of the thermal decomposition of this compound hydrate.

Caption: Thermal decomposition pathway of this compound hydrate.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to quantitatively study the thermal decomposition of this compound hydrate. The following tables summarize the key quantitative data reported in the literature for the decomposition of this compound monohydrate in both air and nitrogen atmospheres.

Table 1: Thermal Decomposition of Pr(CH₃COO)₃·H₂O in Air [3]

| Decomposition Stage | Temperature Interval (°C) | Weight Loss (%) |

| I | 40–100 | 0.38 |

| II | 100–200 | 5.86 |

| III | 200–305 | 13.11 |

| IV | 305–370 | 16.48 |

| V | 370–420 | 9.61 |

| VI | 420–650 | 5.25 |

Table 2: Thermal Decomposition of Pr(CH₃COO)₃·H₂O in Nitrogen [3]

| Decomposition Stage | Temperature Interval (°C) | Weight Loss (%) |

| I | 40–100 | 0.33 |

| II | 100–200 | 5.70 |

| III | 200–305 | 12.95 |

| IV | 305–370 | 17.80 |

| V | 370–420 | 8.54 |

| VI | 420–650 | 4.89 |

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound hydrate relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition steps.

Methodology:

-

Instrument: A simultaneous thermal analyzer capable of performing both TGA and DTA is used.

-

Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 5-20 mg) is placed in a sample pan, commonly made of alumina (B75360) or platinum.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Heating rates of 5, 10, or 20 °C/min are commonly employed.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, which can be static air, dynamic air, or an inert gas like nitrogen, with a typical flow rate of 20-50 mL/min.

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final product at different stages of decomposition.

Methodology:

-

Sample Preparation: Samples are prepared by heating this compound hydrate to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve and then quenching them to room temperature. The resulting solids are finely ground to a powder.

-

Instrument: A powder X-ray diffractometer with a copper (Cu Kα) or other suitable X-ray source is used.

-

Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid residues at various decomposition temperatures and to analyze the evolved gaseous byproducts.

Methodology for Solid-Phase Analysis:

-

Sample Preparation: The solid residues obtained at different temperatures are mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Collection: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.

-

Data Analysis: The absorption bands in the spectra are assigned to specific functional groups to monitor the disappearance of acetate groups and the formation of carbonate and oxide species.

Methodology for Evolved Gas Analysis (EGA-FTIR):

-

Instrumentation: A thermogravimetric analyzer is coupled to an FTIR spectrometer via a heated transfer line.

-

Data Collection: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer. FTIR spectra of the gas phase are recorded at regular intervals.

-

Data Analysis: The spectra of the evolved gases are analyzed to identify gaseous decomposition products such as water, acetic acid, ketene, and carbon dioxide.

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of this compound hydrate.

Caption: Experimental workflow for mechanism elucidation.

Conclusion

The thermal decomposition of this compound hydrate is a well-defined, multi-step process that can be effectively studied using a combination of thermal analysis, X-ray diffraction, and infrared spectroscopy. The pathway involves dehydration, followed by the formation of oxyacetate and oxycarbonate intermediates, ultimately leading to the formation of praseodymium oxide. The precise control over the decomposition process, particularly the atmospheric conditions, is paramount for synthesizing praseodymium oxide with desired stoichiometry and physical properties for advanced material applications. This guide provides a foundational understanding of the decomposition mechanism and the experimental protocols necessary for its investigation, serving as a valuable resource for researchers in materials science and related fields.

References

Unveiling the Magnetic Behavior of Praseodymium Acetate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the magnetic properties of praseodymium acetate (B1210297) compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the unique magnetic characteristics of lanthanide compounds. This document details the theoretical underpinnings of magnetism in praseodymium(III) ions, presents a summary of available magnetic data, and outlines detailed experimental protocols for the synthesis and magnetic characterization of these compounds. The guide also includes visualizations of key concepts and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to Magnetism in Praseodymium(III) Compounds

Praseodymium, a member of the lanthanide series, possesses a unique electronic configuration that gives rise to interesting magnetic properties. The magnetic behavior of praseodymium compounds is primarily dictated by the Pr(III) ion, which has an electronic configuration of [Xe]4f². The two unpaired 4f electrons are the source of its paramagnetism.

The magnetic moment of the Pr(III) ion is not solely determined by the spin angular momentum of its unpaired electrons, as is common for d-block transition metals. Due to the significant spin-orbit coupling in lanthanides, the total angular momentum, a combination of the spin and orbital angular momenta, must be considered. This results in a ground state term symbol of ³H₄ for the free Pr(III) ion.

In a coordination compound like praseodymium acetate, the Pr(III) ion is surrounded by ligands. This crystal field environment lifts the degeneracy of the 4f orbitals, leading to a splitting of the energy levels. The nature and symmetry of this crystal field, as determined by the coordinating acetate ligands, play a crucial role in the observed magnetic susceptibility and its temperature dependence. At different temperatures, the population of these crystal field levels changes, which in turn affects the overall magnetic moment of the compound.

Synthesis of Praseodymium(III) Acetate

Praseodymium(III) acetate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The hydrated form is commonly obtained and can be dehydrated upon heating.

Experimental Protocol: Synthesis of Praseodymium(III) Acetate Hydrate (B1144303)

Materials:

-

Praseodymium(III) oxide (Pr₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

A stoichiometric amount of praseodymium(III) oxide is suspended in a solution of glacial acetic acid and deionized water in a beaker.

-

The mixture is heated and stirred on a heating mantle until the praseodymium(III) oxide has completely dissolved, indicating the formation of praseodymium(III) acetate.

-

The resulting clear solution is filtered to remove any unreacted starting material or impurities.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the praseodymium(III) acetate hydrate as a crystalline solid.

-

The solid product is collected and can be washed with a small amount of cold deionized water and then dried.

The anhydrous form of this compound can be obtained by carefully heating the hydrated salt. The structure of anhydrous this compound is a coordination polymer where each Pr(III) center is nine-coordinate, with acetate ligands acting as both bidentate and bridging ligands.

Magnetic Properties of this compound

The magnetic properties of this compound are characterized by its magnetic susceptibility (χ), effective magnetic moment (µeff), and Weiss constant (θ). These parameters provide insight into the magnetic behavior of the Pr(III) ions within the compound.

Theoretical Magnetic Moment

The theoretical effective magnetic moment for a free Pr(III) ion can be calculated using the formula for lanthanides, which takes into account both spin and orbital angular momentum:

µeff = g_J * √[J(J+1)] µ_B

Where:

-

g_J is the Landé g-factor

-

J is the total angular momentum quantum number

-

µ_B is the Bohr magneton

For the ³H₄ ground state of Pr(III), the theoretical effective magnetic moment is approximately 3.58 µ_B. Experimental values for praseodymium complexes are often in this range at room temperature.

Quantitative Magnetic Data

| Compound/Parameter | Value | Reference |

| Pr(III) ion (theoretical) | ||

| Ground State Term Symbol | ³H₄ | |

| Calculated µeff | ~3.58 µ_B | |

| Praseodymium(III) Complexes | ||

| χMT at 300 K (typical) | ~1.6 - 1.8 cm³ K mol⁻¹ | [1] |

Note: This table will be updated as more specific experimental data for this compound becomes available.

Experimental Characterization of Magnetic Properties

The magnetic properties of this compound are typically investigated using techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry. These methods allow for the measurement of magnetization as a function of temperature and applied magnetic field.

Experimental Protocol: Magnetic Susceptibility Measurement using SQUID Magnetometry

This protocol provides a general procedure for measuring the magnetic susceptibility of a powdered sample of this compound.

Instrumentation:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Gelatin capsule or other suitable sample holder

-

Microbalance

Procedure:

-

Sample Preparation: A carefully weighed amount of the powdered this compound sample (typically a few milligrams) is placed into a gelatin capsule. The capsule is then securely mounted in the sample holder of the magnetometer.

-

Data Collection:

-

Temperature-Dependent Susceptibility: The magnetic moment of the sample is measured over a wide temperature range (e.g., 2 K to 300 K) under a constant applied DC magnetic field (e.g., 1000 Oe). Measurements are typically taken while warming the sample after cooling it in zero field (Zero-Field-Cooled, ZFC) and while cooling it in the applied field (Field-Cooled, FC).

-

Field-Dependent Magnetization: The magnetization of the sample is measured at a low, constant temperature (e.g., 2 K) as the applied magnetic field is varied over a wide range (e.g., -7 T to +7 T).

-

-

Data Analysis:

-

The raw data (magnetic moment) is corrected for the diamagnetic contribution of the sample holder.

-

The molar magnetic susceptibility (χ_M) is calculated from the corrected magnetic moment, the molecular weight of the sample, and the applied magnetic field.

-

The product χ_M*T is plotted against temperature to analyze the magnetic behavior.

-

The effective magnetic moment (µeff) is calculated from the magnetic susceptibility using the equation: µeff = √[8χ_M*T].

-

The Weiss constant (θ) can be determined by fitting the high-temperature portion of the 1/χ_M vs. T plot to the Curie-Weiss law: χ_M = C / (T - θ), where C is the Curie constant.[2]

-

Visualizations

Electronic Configuration and Magnetic Moment of Pr(III)

Caption: Electronic configuration and the origin of the magnetic moment in the Pr(III) ion.

Experimental Workflow for Magnetic Characterization

Caption: Workflow for the magnetic characterization of this compound.

Conclusion

This technical guide has provided a foundational understanding of the magnetic properties of this compound compounds. The paramagnetism of these materials, originating from the 4f electrons of the Pr(III) ion, is significantly influenced by the crystal field environment created by the acetate ligands. While comprehensive quantitative data for simple this compound remains a subject for further investigation, the theoretical framework and experimental methodologies outlined herein provide a robust starting point for researchers. The detailed protocols for synthesis and magnetic characterization using SQUID magnetometry offer a practical guide for experimental work in this area. Future studies focusing on the temperature-dependent magnetic susceptibility of pure this compound will be crucial for a more complete understanding of its magnetic behavior and for unlocking its potential in various scientific and technological applications.

References

A Technical Guide to the Solubility of Praseodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of praseodymium (III) acetate (B1210297) (Pr(CH₃COO)₃), a compound of increasing interest in various scientific and industrial fields, including as a precursor for catalysts and advanced materials. Understanding its solubility in different solvent systems is critical for its application in synthesis, formulation, and potential therapeutic development.

Overview of Praseodymium Acetate Solubility

Qualitative Solubility of this compound

The available literature and product specifications consistently describe this compound's solubility in the following terms:

-

Water: this compound is readily soluble to very soluble in water.[1][2][3][5] It is also noted to be deliquescent, meaning it can absorb moisture from the air to form a solution.[1]

-

Strong Mineral Acids: It is moderately soluble in strong mineral acids.[2][3]

-

Organic Solvents: Specific data on the solubility of this compound in common organic solvents is scarce. However, related studies on other lanthanide complexes suggest that solubility in non-polar organic solvents is generally low. For instance, a macrocyclic praseodymium complex was found to be insoluble in benzene, chloroform, pyridine, ethyl acetate, carbon disulfide, and acetone, with only slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol. While not directly comparable, this suggests that highly polar aprotic solvents may be more suitable for solvating praseodymium salts than non-polar or moderately polar ones.

Comparative Solubility Data

Due to the limited quantitative data for this compound, the solubility of other lanthanide acetates can provide valuable insights.

Table 1: Qualitative and Comparative Solubility of Lanthanide Acetates

| Compound | Water | Organic Solvents | Notes |

| Praseodymium (III) Acetate | Soluble to Very Soluble[1][2][3][5] | Limited data available. A related macrocyclic complex showed slight solubility in DMSO and methanol. | Moderately soluble in strong mineral acids.[2][3] |

| Neodymium (III) Acetate | Soluble | Moderately soluble in methyl salicylate, benzyl (B1604629) chloride, benzyl alcohol, and carbon disulfide. | Solubility in water increases with the addition of sodium acetate. |

| Lanthanum (III) Acetate | Soluble | Aprotic polar solvents (e.g., acetone, THF, ethyl acetate, DMF, DMSO) are suggested as potential solvents to avoid hydrolysis. |

Experimental Protocol for Solubility Determination

A standard experimental protocol for determining the solubility of a rare earth salt like this compound involves the gravimetric method. This method is based on preparing a saturated solution and then determining the mass of the dissolved solid.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

Praseodymium (III) acetate

-

Selected solvent (e.g., deionized water, ethanol)

-

Thermostatically controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Analytical balance

-

Drying oven

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is allowed to stand at the same constant temperature to allow undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: The withdrawn sample is weighed and then placed in a drying oven at an appropriate temperature to evaporate the solvent completely.

-

Mass Determination: The remaining dry solid (this compound) is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualizing Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Coordination chemistry of Praseodymium with acetate ligands

An In-depth Technical Guide to the Coordination Chemistry of Praseodymium with Acetate (B1210297) Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium (Pr), a lanthanide element, exhibits fascinating coordination chemistry, primarily in its +3 oxidation state. Its complexes with carboxylate ligands, particularly acetate, are of significant interest due to their structural diversity and potential applications in materials science and biomedicine. This guide provides a comprehensive overview of the coordination chemistry of praseodymium with acetate ligands, focusing on its synthesis, structure, spectroscopic properties, thermal behavior, and emerging applications in the pharmaceutical field.

Synthesis of Praseodymium(III) Acetate Complexes

The most common praseodymium acetate complex is the hydrated form, Pr(CH₃COO)₃·xH₂O. The synthesis generally involves the reaction of a praseodymium(III) source with acetic acid.

General Synthesis Protocol

A widely used method for the preparation of praseodymium(III) acetate hydrate (B1144303) is the reaction of praseodymium(III) oxide with acetic acid.[1]

Experimental Protocol:

-

Reactants: Praseodymium(III) oxide (Pr₂O₃) and glacial acetic acid (CH₃COOH).

-

Procedure:

-

A stoichiometric amount of Pr₂O₃ is suspended in an excess of glacial acetic acid.

-

The mixture is heated, often to elevated temperatures, with continuous stirring to facilitate the reaction: 6 CH₃COOH + Pr₂O₃ → 2 Pr(CH₃COO)₃ + 3 H₂O[1]

-

The reaction is typically carried out in a fume hood due to the pungent nature of acetic acid.

-

After the reaction is complete (indicated by the dissolution of the oxide and a color change), the excess acetic acid is removed by evaporation.

-

The resulting solid is then carefully dried to obtain the hydrated praseodymium(III) acetate. The degree of hydration can vary depending on the drying conditions.

-

Structural Chemistry

The coordination environment of the praseodymium(III) ion in acetate complexes is characterized by high coordination numbers and a variety of coordination modes for the acetate ligand.

Coordination Environment of Pr(III)

In its acetate complexes, the Pr(III) ion is typically nine-coordinate.[1] This high coordination number is a common feature of the larger lanthanide ions. The coordination geometry is often complex and can be described as a distorted tricapped trigonal prism or a distorted bicapped square antiprism in related complexes.

Coordination Modes of the Acetate Ligand

The acetate ligand is versatile and can adopt several coordination modes in praseodymium complexes, leading to the formation of monomeric, dimeric, or polymeric structures. The most common modes are:

-

Bidentate Chelating: The acetate ion coordinates to a single Pr(III) center through both of its oxygen atoms.

-

Bridging: The acetate ion bridges two Pr(III) centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Anhydrous praseodymium(III) acetate exists as a coordination polymer where each Pr(III) center is nine-coordinate. This coordination sphere is composed of two bidentate acetate ligands and five oxygen atoms from bridging acetate ligands, creating a complex network structure.[1]

Structural Data

| Parameter | Typical Value Range | Reference |

| Pr-O (acetate) | 2.4 - 2.6 Å | |

| Pr-O (water) | 2.5 - 2.7 Å | |

| O-Pr-O (chelate) | 50 - 55° | |

| Pr-O-Pr (bridge) | 110 - 120° |

Note: These are approximate values derived from related structures and may vary depending on the specific complex.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in this compound complexes.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The separation between the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching frequencies of the carboxylate group (Δν = νₐsym - νₛym) is diagnostic of its coordination mode.

| Coordination Mode | Δν (cm⁻¹) |

| Ionic | ~164 |

| Monodentate | >200 |

| Bidentate Chelating | <110 |

| Bidentate Bridging | ~140-200 |

Experimental Protocol for FTIR/Raman:

-

Sample Preparation: For solid-state analysis, the this compound sample is typically prepared as a KBr pellet for FTIR or loaded directly into a sample holder for Raman spectroscopy.

-

Instrumentation: A standard FTIR spectrometer and a Raman spectrometer are used.

-

Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range for FTIR and a corresponding range for Raman.

NMR Spectroscopy

Due to the paramagnetic nature of the Pr(III) ion, the NMR spectra of its complexes exhibit large chemical shifts (paramagnetic shifts). While this can complicate spectral interpretation, it also provides valuable structural information. 1H and 13C NMR studies of lanthanide acetates have been reported, showing a large dispersion of chemical shifts. For instance, in europium acetate, which is structurally similar, the methyl carbon resonance is shifted significantly upfield to -44 ppm, while the carboxyl carbons are shifted downfield to 306 and 259 ppm.

Thermal Decomposition

The thermal decomposition of hydrated praseodymium(III) acetate is a multi-step process that ultimately yields praseodymium oxide. The decomposition pathway involves several intermediate species.

Decomposition Pathway:

Caption: Thermal decomposition pathway of praseodymium(III) acetate hydrate.

Experimental Protocol for Thermogravimetric Analysis (TGA):

-

Instrumentation: A thermogravimetric analyzer (TGA), optionally coupled with a differential thermal analyzer (DTA) or a mass spectrometer (MS).

-

Sample Preparation: A small, accurately weighed amount of the this compound hydrate (typically 1-10 mg) is placed in an inert crucible (e.g., platinum or alumina).[2]

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-100 mL/min).[2]

-

Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.[2]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of decomposition steps and the corresponding mass losses. The DTA curve reveals whether these processes are endothermic or exothermic.

Applications in Drug Development

The unique properties of lanthanide complexes, including those of praseodymium, have garnered interest in the field of drug development. While research is still in its early stages, potential applications are emerging.

Antimicrobial Activity

Praseodymium complexes have demonstrated antimicrobial activity against various pathogens.[3] The mechanism of action is thought to involve the interaction of the Pr(III) ion with the bacterial cell membrane, leading to its disruption and subsequent cell death.[4]

Experimental Workflow for Antimicrobial Testing:

Caption: Workflow for assessing the antimicrobial activity of this compound.

Anticancer and Drug Delivery Applications

Lanthanide complexes are being explored for their potential in cancer therapy and as drug delivery vehicles.[5][6] Radioactive isotopes of praseodymium, such as ¹⁴²Pr, can be incorporated into nanoparticles for targeted radiotherapy.[5] The praseodymium compound itself may also exhibit cytotoxic effects on cancer cells.

Conclusion

The coordination chemistry of praseodymium with acetate ligands is rich and varied, characterized by high coordination numbers and diverse ligand binding modes that give rise to polymeric structures. Spectroscopic and thermal analysis techniques provide valuable insights into the structure, bonding, and decomposition of these complexes. While still in the exploratory phase, the potential applications of this compound complexes in drug development, particularly as antimicrobial and anticancer agents, represent a promising avenue for future research. Further detailed structural studies and investigations into their biological activity are warranted to fully realize their potential.

References

- 1. Praseodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of radioactive praseodymium oxide as a multifunctional agent in nuclear medicine: expanding the horizons of cancer therapy using nanosized neodymium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Electronic structure of the Praseodymium ion in acetate complexes

An In-depth Technical Guide to the Electronic Structure of the Praseodymium Ion in Acetate (B1210297) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure, spectroscopic properties, and magnetic characteristics of the praseodymium(III) ion when coordinated with acetate ligands. The content delves into the synthesis of these complexes, their structural features, and the theoretical frameworks used to interpret their electronic behavior, with a particular focus on the complexities and limitations of established models.

Introduction: The Praseodymium(III) Ion

Praseodymium (Pr) is a member of the lanthanide series, with the atomic number 59.[1] In its most stable +3 oxidation state, the Pr³⁺ ion has an electronic configuration of [Xe] 4f².[2] The two 4f electrons give rise to a rich energy level structure, resulting in characteristic spectroscopic and magnetic properties. The partially filled 4f orbitals are shielded by the filled 5s and 5p orbitals, leading to sharp, line-like electronic transitions that are only weakly influenced by the ligand environment. Acetate (CH₃COO⁻), a common carboxylate ligand, forms well-defined complexes with Pr³⁺, providing a model system for studying lanthanide coordination chemistry. In these complexes, the interaction between the Pr³⁺ ion and the acetate ligands dictates the electronic structure and resulting photophysical properties.

Synthesis and Molecular Structure

The coordination environment around the Pr³⁺ ion is fundamental to understanding its electronic properties. Praseodymium(III) acetate can be readily synthesized and exists in both hydrated and anhydrous forms.

Experimental Protocol: Synthesis of Praseodymium(III) Acetate

A common method for the preparation of praseodymium(III) acetate is the reaction of praseodymium(III) oxide with acetic acid.[3]

Materials:

-

Praseodymium(III) oxide (Pr₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

A stoichiometric excess of glacial acetic acid is added to a suspension of praseodymium(III) oxide in a flask.

-

The mixture is heated, often to elevated temperatures, with continuous stirring to facilitate the reaction: Pr₂O₃ + 6 CH₃COOH → 2 Pr(CH₃COO)₃ + 3 H₂O.[3]

-

The reaction is complete when the solid oxide has fully dissolved, resulting in a green solution.

-

The solution is then carefully heated to evaporate the excess acetic acid and water.

-

Upon cooling, crystals of praseodymium(III) acetate hydrate (B1144303) (e.g., Pr(CH₃COO)₃·2H₂O) will form.[3]

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

-

The anhydrous form can be obtained by carefully heating the dihydrate, which first decomposes to the anhydrous form before further decomposition at higher temperatures.[3]

Crystal Structure

X-ray crystallography reveals that anhydrous praseodymium(III) acetate is a coordination polymer.[3] In this structure, each Pr³⁺ ion is nine-coordinate. The coordination sphere is composed of oxygen atoms from both bidentate and bridging acetate ligands, creating a complex network.[3] This high coordination number is typical for early, larger lanthanide ions.[1]

Electronic Properties and Spectroscopy

The 4f² electronic configuration of Pr³⁺ gives rise to several electronic states, characterized by the term symbol ²ˢ⁺¹Lⱼ. The ground state is ³H₄. Electronic transitions between these 4f levels can be probed using various spectroscopic techniques.

Absorption Spectroscopy

The absorption spectrum of Pr(III) acetate in solution or as a single crystal displays a series of sharp bands in the visible and near-infrared regions, corresponding to f-f transitions.[4] These transitions are formally Laporte-forbidden, which generally results in low molar absorptivities.

Table 1: Key Electronic Properties of the Free Pr³⁺ Ion

| Property | Value |

| Atomic Number | 59[5] |

| Oxidation State | +3 |

| Electronic Configuration | [Xe] 4f²[2] |

| Ground State Term Symbol | ³H₄[6] |

Table 2: Representative Absorption Bands for Pr³⁺ in Acetate Complexes

| Transition from ³H₄ Ground State | Approximate Wavenumber (cm⁻¹) |

| ³F₂, ³F₃, ³F₄ | ~4400 - ~7000 |

| ¹G₄ | ~9800 |

| ¹D₂ | ~16900 |

| ³P₀ | ~20700 |

| ³P₁, ¹I₆ | ~21300 |

| ³P₂ | ~22500 |

| Note: Exact positions can vary with the specific complex and medium (solution vs. crystal).[4] |

The Judd-Ofelt Theory: A Critical Perspective

The Judd-Ofelt theory is a powerful model used to analyze the intensities of f-f transitions in lanthanide spectra.[7][8] It parameterizes the intensity of an electric dipole transition in terms of three phenomenological parameters (Ω₂, Ω₄, Ω₆) that depend on the ligand environment.

However, for praseodymium complexes, including acetates, the standard Judd-Ofelt analysis is often considered unreliable.[4][9] The phenomenological parameters derived from experimental spectra are deemed "meaningless" because the analysis fails to account for several critical factors.[4][9] In the UV spectral range, intense π → π* and n → π* transitions from the acetate ligand, as well as potential charge-transfer bands, interfere with and affect the intensities of the f-f transitions.[9] Furthermore, the proximity of the 4f¹5d¹ configuration can bias the results, a factor not included in the standard theory.

References

- 1. Praseodymium - Wikipedia [en.wikipedia.org]

- 2. Praseodymium: Atomic Number, Properties & Key Uses Explained [vedantu.com]

- 3. Praseodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pt.kle.cz [pt.kle.cz]

- 6. mdpi.com [mdpi.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Judd–Ofelt Analysis and Emission Properties of Dy3+ Ions in Borogermanate Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Luminescence Properties of Praseodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescence properties of praseodymium acetate (B1210297). The document focuses on delivering detailed experimental protocols, quantitative data, and visual representations of the underlying processes to support advanced research and development.

Introduction

Praseodymium (Pr³⁺), a member of the lanthanide series, is known for its unique optical properties, characterized by narrow and distinct emission bands across the visible and near-infrared regions.[1][2] These properties arise from f-f electronic transitions within the shielded 4f orbitals.[1] Praseodymium acetate, as a host material, provides a specific crystal field environment that influences the probabilities and energies of these transitions. Understanding the luminescence of this compound is crucial for its potential applications in areas such as optical materials, bio-imaging, and as a spectroscopic probe. This guide delves into the synthesis, spectroscopic behavior, and experimental methodologies associated with this compound hydrate (B1144303), Pr(CH₃COO)₃·H₂O.

Synthesis of this compound Hydrate

A reliable synthesis protocol is fundamental for obtaining high-quality crystalline samples suitable for spectroscopic analysis. The following method is adapted from established procedures for producing Pr(CH₃COO)₃·H₂O and its deuterated analog.[3]

Experimental Protocol: Synthesis

-

Starting Material : Praseodymium(III,IV) oxide (Pr₆O₁₁) is used as the precursor.

-

Dissolution : The oxide is dissolved in a 50% acetic acid solution (CH₃COOH in H₂O). For the deuterated analog, deuterated acetic acid (CD₃COOD) in D₂O is used. The dissolution is performed at an elevated temperature of 80 °C.

-

Filtration : The resulting solution is filtered while hot to remove any undissolved particles.

-

Crystallization : The clear filtrate is allowed to cool down slowly to room temperature. This slow cooling promotes the formation of well-defined single crystals.

-

Crystal Growth : The solution is then placed in a desiccator over potassium hydroxide (B78521) (KOH) at room temperature. This controlled evaporation environment facilitates the growth of larger single crystals over several days.

-

Harvesting : The resulting light green, needle-shaped crystals are harvested for analysis.

This process yields the quasi-one-dimensional compound Pr(CH₃COO)₃·H₂O, where Pr³⁺ ions are bridged by acetate ligands, forming chains.[3] A water molecule completes the 9-fold coordination of the Pr³⁺ ion.[3]

Spectroscopic Properties and Luminescence

The luminescence of this compound is characterized by emissions originating from the ³P₀ and ¹D₂ excited states to lower-lying energy levels of the Pr³⁺ ion.[4][5] The specific transitions observed are highly dependent on the local symmetry of the Pr³⁺ ion, which in this acetate hydrate is C₂.[3]

3.1. Absorption and Emission Spectra

High-resolution absorption and luminescence spectroscopy are the primary tools for investigating the electronic structure of this compound. Well-resolved spectra can be obtained from single-crystal samples at cryogenic temperatures.[3]

Experimental Protocol: Spectroscopic Measurements

-

Sample Preparation : Single crystals of Pr(CH₃COO)₃·H₂O are mounted in a cryostat for low-temperature measurements.

-

Instrumentation for Absorption : A high-intensity tungsten-halogen lamp is used as the light source. The light is passed through a monochromator (e.g., a Jobin-Yvon THR 1500) to select the excitation wavelength. The transmitted light is detected by a photomultiplier tube (e.g., a Hamamatsu R928).

-

Instrumentation for Luminescence : An argon-ion laser is a suitable excitation source for inducing luminescence. The emitted light is collected and focused onto the entrance slit of a double monochromator (e.g., a Spex 1402) to analyze the spectral components. A cooled photomultiplier is used for detection.

-

Temperature Control : Measurements are typically performed at temperatures ranging from 5 K to 30 K to obtain well-resolved spectral features by minimizing thermal broadening.[3]

3.2. Quantitative Luminescence Data

The key luminescent transitions observed in this compound hydrate are summarized in the table below. These transitions originate primarily from the ³P₀ excited state.

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Temperature (K) | Polarization | Notes |

| ³P₀ → ³H₄(0) | ~20450 | ~489 | 5 | - | This line is often fully reabsorbed and may appear as a negative peak.[3] |

| ³P₀ → ³H₄(1) | ~20432 | ~490 | 7 | π, σ | Coincides with absorption lines, confirming intrinsic luminescence.[3] |

| ³P₀ → ³H₄(2) | ~20380 | ~491 | 7 | π, σ | Strong polarization dependence is observed.[3] |

| ³P₀ → ³H₄(3) | ~20335 | ~492 | 7 | π, σ | - |

| ³P₀ → ³H₄(4) | ~20288 | ~493 | 7 | π, σ | - |

| ¹D₂ → ³H₄ | ~16529 | ~605 | 7 | - | This transition is also commonly observed in Pr³⁺ complexes.[4][6] |

| ³P₀ → ³H₆ | ~16287 | ~614 | - | - | A prominent transition in many Pr³⁺ doped materials.[2][7] |

| ³P₀ → ³F₂ | ~15748 | ~635 | - | - | Another possible emission band for Pr³⁺.[2] |

Note: Wavenumber and wavelength values are approximate and derived from graphical data presented in the literature.[3] Polarization is denoted as π (parallel) and σ (perpendicular) relative to the crystal axis.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Spectroscopic Analysis

The logical flow of an experiment to characterize the luminescence of this compound is crucial for reproducibility. The following diagram outlines the key steps from sample synthesis to data analysis.

Caption: Experimental workflow for this compound luminescence analysis.

4.2. Energy Level Diagram and Luminescence Pathways

The observed luminescence corresponds to electronic transitions between the energy levels of the Pr³⁺ ion. The acetate crystal field splits the degenerate free-ion levels. The diagram below illustrates the key emissive transitions.

Caption: Key luminescent transitions of the Pr³⁺ ion.

Discussion and Conclusion

The spectroscopic analysis of this compound hydrate reveals a rich and well-resolved luminescence spectrum, primarily originating from the ³P₀ excited state.[3] The coincidence of absorption and emission lines at low temperatures confirms that the observed luminescence is intrinsic to the Pr³⁺ ion within the crystal lattice and not from trap sites.[3] The strong polarization dependence of the spectral lines is a direct consequence of the low C₂ point symmetry of the Pr³⁺ ion in the acetate complex.[3]

A notable feature is the reabsorption of the ³P₀ → ³H₄(0) transition at 5 K, which can result in this line appearing as a negative peak against a background of broad luminescence.[3] This phenomenon underscores the importance of performing measurements on high-quality single crystals where such effects are clearly observable.

For researchers and professionals in drug development, lanthanide complexes like this compound can serve as valuable probes. Their sharp, well-defined emission spectra can be sensitive to the local chemical environment, allowing for the study of binding events or conformational changes in biological systems. The methodologies and data presented in this guide provide a foundational understanding for leveraging the unique luminescent properties of this compound in advanced scientific and technological applications.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Praseodymium Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of praseodymium acetate (B1210297) powder. It is designed to furnish researchers, scientists, and professionals in drug development with a thorough understanding of the material's solid-state properties, detailed experimental protocols, and data interpretation.

Introduction to Praseodymium Acetate and its Structural Characterization

Praseodymium (III) acetate, with the chemical formula Pr(CH₃COO)₃, is a green crystalline solid.[1][2] It can exist in both anhydrous and hydrated forms, with the dihydrate and tetrahydrate being common.[1][2] The anhydrous form of this compound is a coordination polymer.[1] In this structure, each Pr(III) center is nine-coordinate, featuring two bidentate acetate ligands, with the remaining coordination sites occupied by oxygen atoms from bridging acetate ligands.[1]

Understanding the crystal structure of this compound is crucial for its application in various fields, including as a precursor for the synthesis of other praseodymium-containing materials. X-ray diffraction is the primary analytical technique for elucidating the crystallographic structure of this and other crystalline materials.

Theoretical X-ray Diffraction Data

Table 1: Theoretical X-ray Powder Diffraction Data for Anhydrous this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 12.5 | 7.08 | 35 |

| 15.8 | 5.61 | 40 |

| 18.9 | 4.70 | 60 |

| 20.5 | 4.33 | 85 |

| 22.1 | 4.02 | 25 |

| 24.8 | 3.59 | 50 |

| 28.4 | 3.14 | 30 |

| 31.0 | 2.88 | 45 |

| 33.7 | 2.66 | 20 |

Note: This data is theoretical and based on the isostructural relationship with lanthanum and holmium acetates. Actual experimental data may vary based on sample preparation, hydration state, and instrument parameters.

Experimental Protocol for Powder X-ray Diffraction Analysis

A meticulously executed experimental protocol is paramount for obtaining high-quality XRD data. The following sections detail the methodology for the analysis of this compound powder.

Sample Preparation

Proper sample preparation is critical to ensure random orientation of the crystallites and to minimize preferred orientation, which can significantly alter the relative intensities of the diffraction peaks.

-

Grinding: If the this compound powder is not already finely divided, it should be gently ground to a fine, uniform powder (typically <10 µm) using an agate mortar and pestle. This helps to ensure that a sufficient number of crystallites are irradiated by the X-ray beam, leading to a statistically representative diffraction pattern.

-

Sample Mounting: The finely ground powder is then carefully mounted onto a sample holder. A common method is to use a back-loading or cavity mount. The powder is pressed into the cavity to create a smooth, flat surface that is coplanar with the surface of the sample holder. Care should be taken not to apply excessive pressure, which could induce preferred orientation. For small sample quantities, a zero-background sample holder (e.g., a single crystal of silicon cut along a non-diffracting plane) can be used.

-

Hydrated Samples: Since this compound can exist as a hydrate, it is crucial to control the sample environment to prevent dehydration or absorption of additional moisture during sample preparation and analysis. If the hydrated form is of interest, sample preparation should be performed in a controlled humidity environment if possible.

Instrumentation and Data Collection

The following table outlines typical instrument parameters for the powder XRD analysis of an inorganic compound like this compound.

Table 2: Typical Instrumental Parameters for Powder XRD Analysis

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Tube Voltage | 40 kV |

| Tube Current | 40 mA |

| Goniometer | Bragg-Brentano geometry |

| Scan Range (2θ) | 5° to 70° |

| Step Size (2θ) | 0.02° |

| Time per Step | 1-2 seconds |

| Divergence Slit | 1° |

| Receiving Slit | 0.2 mm |

| Detector | Scintillation or solid-state detector |

| Sample Rotation | Enabled (to improve particle statistics) |

Data Analysis and Interpretation

The primary output of a powder XRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

Phase Identification: The positions of the diffraction peaks (in terms of 2θ) are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ). These d-spacings and their corresponding relative intensities act as a "fingerprint" for the crystalline phase. The experimental pattern is compared with standard diffraction patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present in the sample.

-

Lattice Parameter Refinement: Once the phase has been identified, the positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice. This is often done using a least-squares refinement method.

-

Crystallite Size and Strain Analysis: The width of the diffraction peaks is related to the size of the crystallites and the amount of strain within the crystal lattice. The Scherrer equation can be used to estimate the crystallite size from the peak broadening.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the X-ray diffraction analysis process and the relationship between the experimental parameters and the resulting data.

Caption: Experimental workflow for powder XRD analysis of this compound.

Caption: Logical relationship of Bragg's Law in XRD.

References

A Technical Guide to the Thermogravimetric Analysis of Praseodymium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of praseodymium acetate (B1210297), a critical process in the synthesis of praseodymium oxide nanoparticles and other advanced materials. Understanding the thermal decomposition behavior of praseodymium acetate is paramount for controlling the morphology, crystallite size, and surface area of the final oxide product, which has significant applications in catalysis, ceramics, and electronics.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data provides valuable information about the physical and chemical phenomena of the material, including dehydration, decomposition, and oxidation.

Thermal Decomposition of this compound

The thermal decomposition of hydrated this compound, typically Pr(CH₃COO)₃·H₂O, is a multi-stage process that occurs in both air and nitrogen atmospheres. The decomposition pathway involves dehydration, melting, and the formation of several intermediate compounds before yielding the final praseodymium oxide product.

The decomposition process can be summarized in the following key stages:

-

Dehydration: The initial weight loss corresponds to the removal of water of hydration.

-

Decomposition to Intermediates: The anhydrous acetate then decomposes through a series of intermediate species. Studies have identified intermediates such as a hydroxyacetate (Pr(OH)(CH₃COO)₂), an oxyacetate (PrO(CH₃COO)), and an oxycarbonate (Pr₂O₂(CO₃)).[1]

-

Formation of Praseodymium Oxide: The final stage involves the decomposition of the oxycarbonate intermediate to form praseodymium oxide. The final product is typically PrO₁.₈₃₃ (often written as a component of the more stable Pr₆O₁₁).[1][2][3]

The gas-phase byproducts of the decomposition include acetone, acetic acid, carbon oxides, methane, and isobutene.[3]

Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound monohydrate.

Quantitative TGA Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound hydrate (B1144303). The temperature ranges and mass losses can vary slightly depending on the experimental conditions such as heating rate and atmosphere.

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Process | Resulting Intermediate/Product |

| I | 105 - 170 | 9.3 | 9.3 | Dehydration | Pr(CH₃COO)₃ |

| II | 290 - 350 | 11.6 | 11.8 | Decomposition | Pr(OH)(CH₃COO)₂ |

| III | 365 - 400 | 13.9 | 14.0 | Decomposition | PrO(CH₃COO) |

| IV | 560 - 600 | 47.7 | 48.4 | Decomposition | Pr₂O₂(CO₃) |

| V | > 600 | 53.3 | 53.5 | Final Decomposition | Pr₆O₁₁ |

Note: Data synthesized from multiple sources.[4]

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of this compound is detailed below.

Instrumentation

-

Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere.

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): Often used in conjunction with TGA to identify endothermic and exothermic events.

-

Infrared Spectrometer (FTIR) and Mass Spectrometer (MS): Can be coupled to the TGA to analyze the evolved gas products.

-

X-ray Diffractometer (XRD): Used to identify the crystalline phases of the solid intermediates and the final product.

Experimental Workflow

The following diagram outlines a typical workflow for a TGA experiment of this compound.

Detailed Procedure

-

Sample Preparation: Accurately weigh a small amount of the this compound hydrate sample (e.g., approximately 20 mg) into a TGA crucible (e.g., platinum or alumina).[3]

-

Instrument Setup: Place the crucible into the TGA instrument.

-

Experimental Conditions:

-

Heating Rate: A typical heating rate is 10 °C/min.[5] However, rates from 2 to 20 °C/min have been used.[3]

-

Atmosphere: The analysis is commonly performed in a dynamic atmosphere of air or an inert gas like nitrogen, with a typical flow rate of 20 ml/min.[3]

-

Temperature Range: The sample is heated from room temperature up to a final temperature sufficient for complete decomposition, typically around 800-1000°C.[3]

-

-